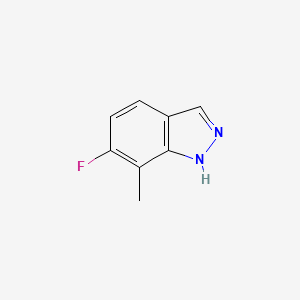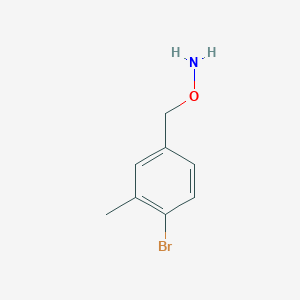
Epsilon-cyclodextrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epsilon-cyclodextrin is a member of the cyclodextrin family, which are cyclic oligosaccharides composed of glucose subunits linked by α-1,4 glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and environmental engineering .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Epsilon-cyclodextrin is synthesized through the enzymatic degradation of starch. The process involves the use of cyclodextrin glycosyltransferase (CGTase) enzymes, which catalyze the conversion of starch into cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic conversion of starch. The process includes steps such as:
Starch Liquefaction: Starch is gelatinized and liquefied using heat and α-amylase enzymes.
Cyclization: The liquefied starch is treated with CGTase to produce a mixture of cyclodextrins.
Separation and Purification: The mixture is then subjected to fractional precipitation or chromatography to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions: Epsilon-cyclodextrin undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like sodium periodate, leading to the formation of dialdehyde derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to produce reduced cyclodextrin derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or water at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Dialdehyde cyclodextrins.
Reduction: Reduced cyclodextrin derivatives.
Substitution: Alkylated or acylated cyclodextrins.
Aplicaciones Científicas De Investigación
Epsilon-cyclodextrin has a wide range of applications in scientific research:
Chemistry: Used as a host molecule in supramolecular chemistry to form inclusion complexes with guest molecules, enhancing their solubility and stability.
Biology: Employed in the study of enzyme-substrate interactions and as a stabilizer for proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.
Mecanismo De Acción
Epsilon-cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior ensures solubility in aqueous environments. This mechanism enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved include hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparación Con Compuestos Similares
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Comparison: Epsilon-cyclodextrin is unique due to its specific ring size and the resulting cavity dimensions, which allow it to form inclusion complexes with a different range of guest molecules compared to alpha, beta, and gamma-cyclodextrins. This uniqueness makes it particularly valuable in applications requiring specific molecular encapsulation properties .
This compound’s ability to form stable inclusion complexes with a variety of molecules, combined with its unique cavity size, distinguishes it from other cyclodextrins and broadens its range of applications in scientific research and industry .
Propiedades
Fórmula molecular |
C60H100O50 |
|---|---|
Peso molecular |
1621.4 g/mol |
Nombre IUPAC |
4,9,14,19,24,29,34,39,44,49-decakis(hydroxymethyl)-2,5,7,10,12,15,17,20,22,25,27,30,32,35,37,40,42,45,47,50-icosaoxaundecacyclo[46.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36.238,41.243,46]heptacontane-51,52,53,54,55,56,57,58,59,60,61,62,63,64,65,66,67,68,69,70-icosol |
InChI |
InChI=1S/C60H100O50/c61-1-11-41-21(71)31(81)51(91-11)102-42-12(2-62)93-53(33(83)23(42)73)104-44-14(4-64)95-55(35(85)25(44)75)106-46-16(6-66)97-57(37(87)27(46)77)108-48-18(8-68)99-59(39(89)29(48)79)110-50-20(10-70)100-60(40(90)30(50)80)109-49-19(9-69)98-58(38(88)28(49)78)107-47-17(7-67)96-56(36(86)26(47)76)105-45-15(5-65)94-54(34(84)24(45)74)103-43-13(3-63)92-52(101-41)32(82)22(43)72/h11-90H,1-10H2 |
Clave InChI |
HUKYUKIIXNZRBF-UHFFFAOYSA-N |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(O2)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-5-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B12071457.png)
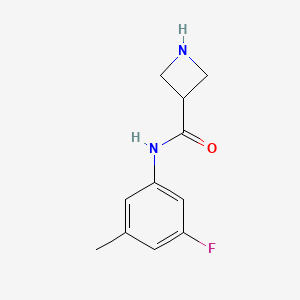

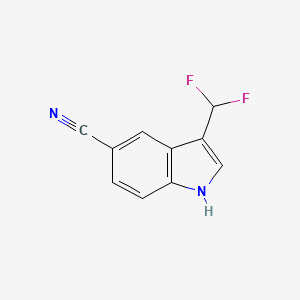
![sodium;ethyl [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12071479.png)
![[3-Acetyloxy-5-(6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B12071481.png)

![Methyl-[5-nitro-2-(propane-2-sulfonyl)-benzyl]-amine](/img/structure/B12071493.png)

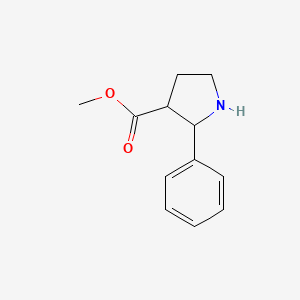
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-a-D-glucopyranose](/img/structure/B12071508.png)
